2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole
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Overview
Description
The compound “2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a piperazine ring, which is a common feature in many drugs . The methoxyphenylsulfonyl group is a common functional group in organic chemistry .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Indoles are known to undergo electrophilic substitution reactions . Piperazines can participate in various reactions, including acylation and alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and carbonyl groups could increase its solubility in polar solvents .
Scientific Research Applications
Antimicrobial Activity
EiM07-33847: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For example, docking simulations of similar piperazine derivatives have shown that they can stabilize enzyme-inhibitor complexes through hydrophobic interactions . This suggests that EiM07-33847 could be effective against a range of bacteria by targeting essential enzymes.
Anti-tubercular Agents
Compounds with a similar structure to EiM07-33847 have been designed and synthesized to evaluate their anti-tubercular activity. These compounds have shown promise against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The sulfonyl piperazine moiety present in EiM07-33847 is crucial for this activity, indicating its potential use in developing new anti-tubercular drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)23-12-10-22(11-13-23)20(24)19-14-15-4-2-3-5-18(15)21-19/h2-9,14,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLXFIVZDWPMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole |
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